
N-Benzoyl-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-4-methoxybenzamide is an organic compound with the molecular formula C15H15NO2 It is a benzamide derivative, characterized by the presence of a benzoyl group attached to a 4-methoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzoyl-4-methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions to form benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
N-Benzoyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Benzoyl-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-4-methoxybenzamide: Similar structure but with a benzyl group instead of a benzoyl group.
4-Methoxy-N-(4-methylbenzyl)benzamide: Contains a 4-methylbenzyl group instead of a benzoyl group.
Uniqueness
N-Benzoyl-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group provides a different reactivity profile compared to similar compounds with benzyl or methylbenzyl groups.
Propriétés
Numéro CAS |
77290-63-2 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-benzoyl-4-methoxybenzamide |
InChI |
InChI=1S/C15H13NO3/c1-19-13-9-7-12(8-10-13)15(18)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17,18) |
Clé InChI |
BDBYNVQDGQEMJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
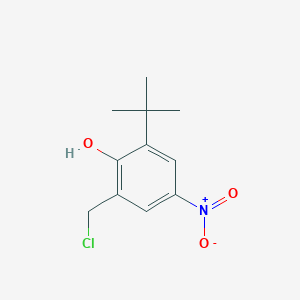

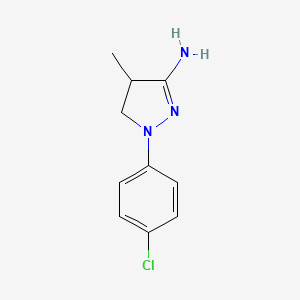
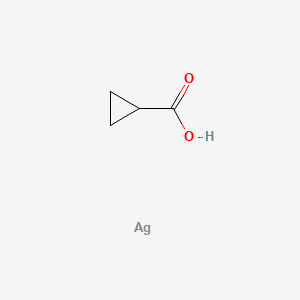
silane](/img/structure/B14434100.png)

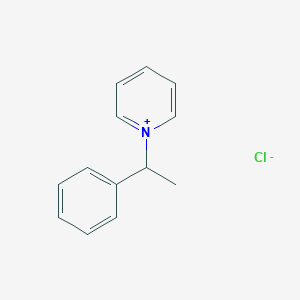
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
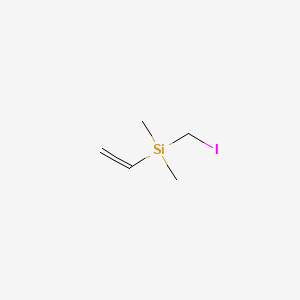

![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)
